molecular formula C11H8FNO3 B2413060 5-Fluoro-3-formyl-1-methylindole-2-carboxylic acid CAS No. 893731-39-0

5-Fluoro-3-formyl-1-methylindole-2-carboxylic acid

Cat. No. B2413060
CAS RN: 893731-39-0
M. Wt: 221.187
InChI Key: AGTFDJYQJDBABU-UHFFFAOYSA-N
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Description

5-Fluoro-3-formyl-1-methylindole-2-carboxylic acid is a chemical compound with the CAS Number: 893731-39-0 . It has a molecular weight of 221.19 .


Molecular Structure Analysis

The IUPAC name for this compound is 5-fluoro-3-formyl-1-methyl-1H-indole-2-carboxylic acid . The InChI code is 1S/C11H8FNO3/c1-13-9-3-2-6(12)4-7(9)8(5-14)10(13)11(15)16/h2-5H,1H3,(H,15,16) .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The country of origin is UA .

Scientific Research Applications

Anticancer Properties

5-Fluoro-3-formyl-1-methylindole-2-carboxylic acid has shown promise as a potential anticancer agent. Its structural features make it an interesting candidate for inhibiting cancer cell growth. Researchers have investigated its effects on specific cancer cell lines, exploring mechanisms such as apoptosis induction and cell cycle arrest. Further studies are needed to fully understand its potential in cancer therapy .

Antimicrobial Activity

This compound exhibits antimicrobial properties against various pathogens, including bacteria and fungi. It has been evaluated for its ability to inhibit microbial growth and biofilm formation. The unique substitution pattern on the indole ring contributes to its effectiveness against different strains. Researchers are keen on optimizing its structure for enhanced antimicrobial activity .

Anti-inflammatory Applications

Inflammation plays a crucial role in various diseases. 5-Fluoro-3-formyl-1-methylindole-2-carboxylic acid has been studied for its anti-inflammatory effects. It may modulate inflammatory pathways by interacting with specific receptors or enzymes. Investigating its potential as an anti-inflammatory drug remains an active area of research .

Heterocyclic Synthesis

Indole derivatives are essential building blocks in organic synthesis. Researchers have explored novel synthetic routes to access 5-Fluoro-3-formyl-1-methylindole-2-carboxylic acid and related compounds. These methods involve functional group transformations, cyclizations, and regioselective reactions. The resulting indole derivatives can serve as intermediates for further chemical transformations .

Photophysical Properties

The absorption and emission properties of this compound make it interesting for applications in optoelectronics and materials science. Researchers have investigated its fluorescence behavior, quantum yield, and photostability. By modifying its structure, it could find use in organic light-emitting diodes (OLEDs) or fluorescent sensors .

Drug Delivery Systems

Indole-based compounds have been explored as carriers for drug delivery. Their ability to interact with biological systems, stability, and biocompatibility make them attractive candidates. Researchers have functionalized 5-Fluoro-3-formyl-1-methylindole-2-carboxylic acid to create prodrugs or conjugates for targeted drug delivery. These systems aim to improve drug solubility, bioavailability, and tissue specificity .

Safety and Hazards

The compound has a GHS07 pictogram . The signal word is “Warning” and the hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

5-fluoro-3-formyl-1-methylindole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO3/c1-13-9-3-2-6(12)4-7(9)8(5-14)10(13)11(15)16/h2-5H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGTFDJYQJDBABU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)F)C(=C1C(=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

893731-39-0
Record name 5-fluoro-3-formyl-1-methyl-1H-indole-2-carboxylic acid
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